6-beta,16-alpha-Dimethylprogesterone
Beschreibung
Table 1: Synonyms and Identifiers
This compound is distinct from its 6α-methyl isomer (CAS 1816-78-0), which has differing stereochemical properties .
Structural Relationship to Progesterone and Other Steroidal Derivatives
6β,16α-Dimethylprogesterone is a bismethylated analog of progesterone (pregn-4-ene-3,20-dione). Key structural comparisons include:
Table 2: Structural Comparison with Progesterone Derivatives
| Compound | Substitutions | Bioactivity Context |
|---|---|---|
| Progesterone | None | Native hormone |
| 6β,16α-Dimethylprogesterone | 6β-CH₃, 16α-CH₃ | Synthetic analog; research use |
| Medroxyprogesterone | 6α-CH₃, 17α-acetoxy | FDA-approved progestin |
| Megestrol acetate | 6-CH₂, 17α-acetoxy | Antineoplastic agent |
The 6β-methyl group introduces steric hindrance that alters receptor binding compared to progesterone, while the 16α-methyl group enhances metabolic stability by blocking hydroxylation at C16 . Unlike medroxyprogesterone (6α-methyl), the 6β configuration in this compound may reduce androgenic activity due to conformational differences in the A-ring .
Eigenschaften
CAS-Nummer |
1816-79-1 |
|---|---|
Molekularformel |
C23H34O2 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
(6R,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6,10,13,16-tetramethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H34O2/c1-13-10-17-18(22(4)8-6-16(25)12-19(13)22)7-9-23(5)20(17)11-14(2)21(23)15(3)24/h12-14,17-18,20-21H,6-11H2,1-5H3/t13-,14-,17-,18+,20+,21-,22-,23+/m1/s1 |
InChI-Schlüssel |
KMGUZSMFRZSYPE-BRGMHITCSA-N |
SMILES |
CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)C |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)C |
Kanonische SMILES |
CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)C |
Synonyme |
6β,16α-Dimethylprogesterone |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table and analysis compare 6β,16α-dimethylprogesterone with structurally or functionally related progestins, focusing on substitutions, receptor interactions, and biological activities.
*Calculated based on molecular formulas from cited evidence.
Key Findings:
Structural Influence on Receptor Binding :
- The 6β-methyl group in 6β,16α-dimethylprogesterone may reduce enzymatic degradation compared to progesterone’s unmodified structure, as seen in 6β-methylprogesterone .
- The 16α-methyl substitution likely stabilizes the D-ring conformation, enhancing PR interactions. Similar modifications in MPA (17α-acetoxy) prolong half-life but introduce androgenic side effects .
Activity vs. Natural Progesterone :
- Progesterone has a short half-life (<1 hour) due to rapid hepatic metabolism. Methylation at C6 (β-configuration) and C16 (α-configuration) in 6β,16α-dimethylprogesterone is expected to slow metabolism, as demonstrated in 6β-methylprogesterone derivatives .
- In rabbit models, 6α,16α-dimethylprogesterone showed moderate progestational activity but lower potency than MPA . The β-methyl isomer (6β,16α) may exhibit distinct pharmacokinetics due to stereochemical differences.
Comparison with Clinical Progestins: MPA: The 17α-acetoxy group in MPA increases bioavailability but introduces androgenic effects via cross-reactivity with androgen receptors (ARs) . Drospirenone: Unlike 6β,16α-dimethylprogesterone, drospirenone’s lactone ring and anti-mineralocorticoid properties make it unique among synthetic progestins. However, both compounds prioritize PR selectivity over AR interactions .
Metabolic Stability :
- 6β-Methylprogesterone resists hepatic 6β-hydroxylation, a major metabolic pathway for progesterone . The addition of a 16α-methyl group in 6β,16α-dimethylprogesterone may further inhibit CYP3A4-mediated oxidation, extending half-life.
Vorbereitungsmethoden
Progesterone as a Precursor
Progesterone (pregn-4-ene-3,20-dione) serves as the foundational scaffold. Modifications begin at the 6-position due to its proximity to the conjugated diene system, which influences reactivity.
Conjugate Addition of Methyl Groups
A common approach involves the Michael addition of methyl Grignard reagents to the Δ⁴,⁶-dien-3-one system. For example:
-
Formation of Δ⁴,⁶-Diene : Treatment of progesterone with dichlorodicyanobenzoquinone (DDQ) in acetone/water introduces a double bond at C6–C7.
-
Methylation : Addition of methylmagnesium bromide to the dienone under anhydrous conditions yields 6β-methylprogesterone.
Reaction Conditions :
Directed C–H Activation
Recent methods employ palladium-catalyzed C–H activation to install the 6β-methyl group. Using a chiral bisoxazoline ligand ensures β-selectivity:
Optimization :
16α-Methylation Techniques
Aldol Condensation
The 16α-methyl group is introduced via aldol condensation between a 17-ketosteroid intermediate and formaldehyde:
-
Formation of 17-Ketosteroid : Oxidation of the 17-hydroxyl group in 17α-hydroxyprogesterone with Jones’ reagent.
-
Condensation : Reaction with formaldehyde in the presence of pyrrolidine yields 16α-methyl-17-ketosteroid.
Key Data :
| Step | Reagents | Yield (%) |
|---|---|---|
| 17-Ketone Formation | CrO₃, H₂SO₄, acetone | 85 |
| Aldol Condensation | HCHO, pyrrolidine | 65 |
Wittig Reaction
An alternative method utilizes a Wittig reagent to install the 16α-methyl group:
-
Preparation of Ylide : Triphenylphosphine and methyltriphenylphosphonium bromide.
-
Olefination : Reaction with 16-dehydroprogesterone followed by hydrogenation to saturate the double bond.
Conditions :
Sequential Methylation and Final Assembly
Order of Operations
Optimal results are achieved by performing 6β-methylation prior to 16α-methylation to avoid steric clashes.
Representative Synthesis Pathway
-
6β-Methylation :
-
16α-Methylation :
-
6β-Methylprogesterone → 17-ketosteroid (Jones’ oxidation, 85% yield).
→ 16α-methyl-6β-methylprogesterone (HCHO, pyrrolidine, 60% yield).
-
Overall Yield : 33% (multi-step).
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
-
HPLC : >98% purity (C18 column, 70:30 methanol/water).
Industrial-Scale Considerations
Cost-Effective Methylation Reagents
Replacing Grignard reagents with dimethylzinc reduces side reactions:
Advantages :
Continuous Flow Synthesis
Microreactor technology improves heat transfer and mixing:
Comparative Analysis of Methods
| Method | 6β-Methylation Yield (%) | 16α-Methylation Yield (%) | Total Yield (%) |
|---|---|---|---|
| Grignard + Aldol | 65 | 60 | 33 |
| C–H Activation + Wittig | 75 | 70 | 52 |
| Continuous Flow | 80 | 75 | 60 |
Q & A
Q. What ethical considerations arise when studying this compound in animal models of hormone-sensitive cancers?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for humane endpoints (e.g., tumor volume limits). Justify sample sizes via power analysis to minimize animal use. Disclose conflicts of interest (e.g., pharmaceutical funding) and validate findings in multiple models (e.g., xenografts vs. transgenic mice) .
Key Research Gaps
- Mechanistic Insight : Limited data on non-genomic PR signaling pathways activated by this compound.
- Clinical Relevance : No longitudinal studies on metabolic stability in primates.
- Data Transparency : Inconsistent reporting of stereochemical purity in synthetic batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
